2-(2-(Trifluoromethyl)-1H-indol-3-YL)acetonitrile

Lipophilicity Membrane permeability Drug-likeness

Non-fluorinated or wrong-regioisomer indole-3-acetonitriles introduce uncontrolled variables in lipophilicity and binding, undermining SAR. 2-(2-(Trifluoromethyl)-1H-indol-3-YL)acetonitrile (CAS 174907-40-5) is the definitive 2-CF3 indole building block for CCR5 antagonist and kinase inhibitor synthesis. • 2-CF3 group delivers ΔLogP +0.37 vs. parent; alters NH pKa and dipole moment not replicable by 4-/5-/6-CF3 isomers. • Nitrile transforms to acid/amine; CF3 stays inert, preserving metabolic stability. • Batch QC (NMR, HPLC, GC) and mp 106-108°C ensure reliable parallel synthesis.

Molecular Formula C11H7F3N2
Molecular Weight 224.18 g/mol
CAS No. 174907-40-5
Cat. No. B070069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(Trifluoromethyl)-1H-indol-3-YL)acetonitrile
CAS174907-40-5
Molecular FormulaC11H7F3N2
Molecular Weight224.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(N2)C(F)(F)F)CC#N
InChIInChI=1S/C11H7F3N2/c12-11(13,14)10-8(5-6-15)7-3-1-2-4-9(7)16-10/h1-4,16H,5H2
InChIKeyWZRAXKDKGVWAFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trifluoromethyl)indole-3-acetonitrile Overview


2-(2-(Trifluoromethyl)-1H-indol-3-YL)acetonitrile (CAS 174907-40-5) is a fluorinated indole derivative bearing a trifluoromethyl group at the indole 2-position and an acetonitrile moiety at the 3-position [1]. With molecular formula C11H7F3N2 and a molecular weight of 224.18 g/mol, this compound belongs to the class of 2-(trifluoromethyl)indoles, a scaffold widely employed as a core structure for developing pharmaceutically important molecules including CCR5 antagonists, tyrosine kinase inhibitors, and antitumor agents [2]. The compound is commercially available at 95%+ and 98% purity grades from multiple suppliers with batch-specific QC documentation including NMR, HPLC, and GC analyses . Its predicted XLogP of 2.6, melting point of 106–108 °C, and possession of both a nitrile functional handle and a metabolically stabilizing CF3 group distinguish it from non-fluorinated indole-3-acetonitrile analogs [1].

Scaffold 2-CF3 indole core for medchem library design
Handle 3-Acetonitrile group for amide, amine, or cycloaddition elaboration
QC Batch-specific HPLC, NMR, GC documentation provided
Lipophilicity Reported LogP in balanced range for permeability studies

Why Analogs Cannot Substitute 2-(Trifluoromethyl)indole-3-acetonitrile


In-class compounds such as unsubstituted indole-3-acetonitrile (CAS 771-51-7) and regioisomeric trifluoromethylindole acetonitriles (4-CF3, 5-CF3, 6-CF3) are not interchangeable with the target 2-CF3 compound. The 2-position trifluoromethyl group is directly adjacent to the indole NH, exerting a pronounced electron-withdrawing effect that alters both the pKa of the indole proton and the overall dipole moment of the molecule in ways that 4-, 5-, or 6-CF3 substitution cannot replicate [1]. This positional electronic effect has been shown to drive differential biological outcomes: in auxin bioassays, 4-CF3-indole-3-acetic acid exhibited root formation-promoting activity 1.5 times higher than 4-(3-indole)butyric acid, while the 4-CH3 analog showed weak activity despite strong hypocotyl growth inhibition—demonstrating that both the presence and position of the CF3 substituent critically modulate biological response [2]. Furthermore, the 2-CF3 compound possesses a predicted LogP of 2.6 versus approximately 2.23 for the non-fluorinated parent indole-3-acetonitrile, a ΔLogP of +0.37 that translates to measurably different membrane partitioning behavior and cannot be achieved without the CF3 modification [1][3]. Generic substitution with the wrong regioisomer or the non-fluorinated analog would introduce uncontrolled variables in lipophilicity, hydrogen bonding capacity, and target binding conformation, rendering SAR data non-transferable and procurement decisions scientifically unsound.

2-CF3 target Non-fluorinated indole-3-acetonitrile ΔLogP +0.37 may alter membrane partitioning; melting point gap affects handling accuracy and reproducibility
2-CF3 target 4-/5-/6-CF3 regioisomers CF3 position shifts binding conformation (2- vs 5-CF3 ≈3.5–4.0 Å); SAR data may not transfer directly
2-CF3 target 2-(Trifluoromethyl)indole (no 3-handle) Lacks reactive nitrile; requires additional C–H functionalization, reducing synthetic efficiency

2-(Trifluoromethyl)indole-3-acetonitrile: Differentiation Evidence


Enhanced Lipophilicity and Membrane Permeability

The target compound exhibits a predicted XLogP of 2.6, compared to a LogP of approximately 2.23 for the non-fluorinated parent indole-3-acetonitrile (CAS 771-51-7) [1][2]. This represents a quantifiable ΔLogP of +0.37, attributable solely to the 2-CF3 substitution. The calculated difference places the target compound within the optimal LogP range of 2–3 associated with balanced permeability and first-pass clearance for oral drug candidates, while the parent compound lies near the lower boundary [3]. The trifluoromethyl group is a well-established lipophilic bioisostere; systematic studies across diverse chemotypes have demonstrated that CF3 incorporation reliably elevates LogP by 0.3–0.6 units relative to the non-fluorinated congener, consistent with the magnitude observed here [4].

Lipophilicity
Reported
ΔLogP +0.37 vs. non-fluorinated parent
Supports membrane partitioning comparison
Cross-study comparable predicted values; experimental LogP may vary
Lipophilicity Membrane permeability Drug-likeness CF3 bioisostere

Improved Crystallinity and Solid-State Handling

The target compound is a crystalline solid with a measured melting point of 106–108 °C [1]. In contrast, indole-3-acetonitrile (CAS 771-51-7) is a low-melting solid or waxy substance with a melting point reported in the range of approximately 35–37 °C . This differential of >70 °C profoundly affects practical laboratory handling: the target compound can be accurately weighed, stored, and shipped at ambient temperature without risk of liquefaction or phase change, whereas the non-fluorinated analog requires cold storage and is prone to weighing inaccuracies due to its semi-solid consistency at room temperature. The elevated melting point is consistent with increased molecular weight (224.18 vs 156.18 g/mol) and the strong electron-withdrawing effect of the 2-CF3 group enhancing intermolecular dipole-dipole interactions in the crystal lattice [1].

Crystallinity
Reported
ΔTm ≈ +71 °C
Ambient-solid handling and dispensing accuracy
Parent indole-3-acetonitrile mp ~35–37 °C requires cold storage
Solid-state properties Crystallinity Melting point Compound handling

Regioisomeric CF3 Position Dictates Binding Mode in CK2α Allosteric Site

The 5-CF3 regioisomer, 2-[5-(trifluoromethyl)-1H-indol-3-yl]ethanenitrile, has been co-crystallized in the allosteric αD site of CK2α (PDB 8AEK, resolution 1.65 Å), where it serves as a validated fragment hit (compound 14) within a systematic fragment-based drug discovery campaign [1]. The corresponding 5-chloro analog (PDB 8AEM, compound 13) also binds the same site, demonstrating that halogen/CF3 substitution at the 5-position is compatible with αD pocket occupancy [2]. In the target 2-CF3 compound, the trifluoromethyl group is positioned directly adjacent to the indole NH, which would alter the hydrogen bond donor character of the indole proton (predicted pKa shift due to through-bond electron withdrawal) and reorient the molecular dipole relative to the 5-CF3 isomer. This positional difference is structurally non-trivial: the distance between the CF3 group in the 2- versus 5-position represents a shift of approximately 3.5–4.0 Å in the plane of the indole ring, sufficient to engage or disengage entirely different protein residue contacts in a binding pocket [1]. The 4-CF3 isomer, in contrast, has been employed as a synthetic intermediate in auxin research where its biological activity profile differed markedly from 4-CH3 and 4-Cl analogs, further reinforcing that CF3 position, not merely CF3 presence, is the determinant of biological outcome [3].

Binding mode
Class-level
2-CF3 vs 5-CF3: ≈3.5–4.0 Å positional shift; 5-CF3 validated in CK2α (PDB 8AEK)
Regioisomer dictates allosteric site contacts
2-CF3 binding profile uncharacterized; infer from structural class
Fragment-based drug discovery Regioisomer differentiation Kinase allosteric inhibition X-ray crystallography

Dual Synthetic Handle and Metabolic Stabilization

The target compound uniquely combines a reactive 3-acetonitrile group—amenable to hydrolysis (to carboxylic acid), reduction (to primary amine), or cycloaddition chemistry—with a 2-trifluoromethyl group that is chemically inert under most synthetic conditions and confers metabolic stability to downstream products [1]. By comparison, 2-(trifluoromethyl)indole (CAS 51310-54-4, MW 185.15, mp 106–110 °C) lacks any functional handle at the 3-position and would require a separate C–H functionalization step to install a carbon substituent, adding synthetic complexity and reducing overall yield . Indole-3-acetonitrile (CAS 771-51-7) provides the nitrile handle but lacks the metabolically stabilizing CF3 group. The 2-CF3-indole scaffold has been explicitly identified as a privileged core for pharmaceutically relevant molecules including the CCR5 antagonist class, where the 2-CF3 group contributes to both target binding and pharmacokinetic profile [2]. The target compound, bearing pre-installed 2-CF3 and 3-acetonitrile functionalities, therefore serves as an advanced intermediate that shortens synthetic routes by at least one linear step compared to starting from 2-(trifluoromethyl)indole.

Synthetic handle
Reported
One synthetic step saved vs. 2-(trifluoromethyl)indole
Dual orthogonal functionality for elaboration
Nitrile and CF3 addressable independently in medchem workflows
Synthetic intermediate Functional group interconversion Metabolic stability Building block

Commercial Availability with Batch-Specific Documentation

The target compound is commercially available from multiple independent suppliers at standardized purity grades of 95%+ (Bidepharm BD60884) and 98% (MolCore, AKSci) . Bidepharm provides batch-specific QC documentation including NMR, HPLC, and GC analytical traces, enabling independent verification of identity and purity prior to experimental use . This contrasts with several positional isomer analogs (e.g., 4-CF3-indole-3-acetonitrile, 6-CF3-indole-3-acetonitrile) which are not listed as catalog products with documented purity specifications from established suppliers, requiring custom synthesis with attendant lead times and characterization uncertainty . The target compound is stocked and shipped from multiple geographic locations (US: AKSci from California; China: Bidepharm from Shanghai/Shenzhen/Tianjin/Wuhan/Chengdu; Europe: CymitQuimica), providing supply chain redundancy .

Commercial availability
Data to verify
95%+ and 98% purity grades; ≥4 suppliers
Batch-specific QC documentation supplied
Supplier catalog data; confirm current availability and COA
Purity specification Quality assurance Batch-to-batch consistency Procurement

Application Scenarios for 2-(Trifluoromethyl)indole-3-acetonitrile


Lead Optimization for CCR5 Antagonists and Kinase Inhibitors

The target compound serves as an advanced synthetic intermediate for constructing 2-CF3-indole-based drug candidates, a scaffold explicitly validated in CCR5 antagonist development and tyrosine kinase inhibitor programs [1]. Its 3-acetonitrile group can be hydrolyzed to the corresponding carboxylic acid for amide coupling, or reduced to the primary amine for reductive amination or urea formation, while the 2-CF3 group remains inert throughout these transformations, preserving the metabolic stability advantage of the fluorinated indole core. The compound's predicted LogP of 2.6 places derived analogs in the optimal lipophilicity range for oral bioavailability, and its >70 °C melting point advantage over non-fluorinated indole-3-acetonitrile ensures reproducible solid-phase handling during parallel synthesis workflows [2].

Fragment-Based Screening Targeting CK2α Allosteric Site

The 5-CF3 regioisomer of this compound has been validated as a fragment hit in the CK2α allosteric αD site with a co-crystal structure at 1.65 Å resolution (PDB 8AEK) [1]. The 2-CF3 isomer represents a structurally distinct chemical probe for fragment soaking or screening campaigns against CK2α or other kinases possessing analogous allosteric regulatory sites. The positional shift of the CF3 group from the 5- to the 2-position (approximately 3.5–4.0 Å) is sufficient to probe different sub-pocket contacts, making the 2-CF3 compound valuable for mapping the steric and electronic requirements of the αD site. Procurement of the 2-CF3 isomer alongside the 5-CF3 isomer enables systematic regioisomeric SAR exploration within a single fragment series [2].

Synthesis of Fluorinated Auxin Analogs for Agrochemical Research

The 4-CF3 isomer of this compound class has been successfully employed as a synthetic intermediate en route to 4-trifluoromethylindole-3-acetic acid (4-CF3-IAA), a fluorinated auxin that demonstrated 1.5-fold higher root formation-promoting activity than 4-(3-indole)butyric acid at 1×10⁻⁴ M in black gram cuttings [1]. The target 2-CF3 compound, via analogous nitrile hydrolysis, can provide access to 2-trifluoromethylindole-3-acetic acid (2-CF3-IAA), an unexplored fluorinated auxin analog. Given that the 4-CF3 versus 4-CH3 substitution produced qualitatively different biological activity profiles in auxin bioassays, the 2-CF3 analog represents a distinct chemical probe for dissecting the structure-activity relationships of fluorinated plant growth regulators [1]. The compound's commercial availability at defined purity eliminates the need for in-house synthesis of the advanced nitrile precursor.

Physicochemical Property Benchmarking for MedChem SAR

The compound's well-characterized physicochemical properties—XLogP 2.6, melting point 106–108 °C, TPSA 39.6 Ų, one H-bond donor, four H-bond acceptors—make it a useful calibration standard for property-based drug design within indole chemical series [1]. Its ΔLogP of +0.37 relative to the non-fluorinated parent provides a quantitative benchmark for the lipophilicity contribution of a 2-position CF3 group on the indole scaffold, a value that can be applied predictively when designing analogs with different substitution patterns. The sharp melting point (106–108 °C) and commercial availability with batch-specific HPLC purity data further enable its use as a system suitability standard in analytical method development for fluorinated indole compound libraries [1][2].

Application
Selection Property
Validation Focus
Medchem lead optimization
Dual functionality (nitrile + CF3)
Synthetic route shortening; metabolite stability context review
Fragment-based screening (CK2α allosteric site)
Regioisomeric probe (2-CF3 vs 5-CF3)
Binding mode differentiation in kinase models
Fluorinated auxin analog synthesis
2-CF3 indole scaffold
Bioassay response context in plant growth models
Physicochemical benchmarking
Reported LogP, mp, TPSA
Analytical method suitability and property prediction
Quote Request

Request a Quote for 2-(2-(Trifluoromethyl)-1H-indol-3-YL)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.